4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid
Description
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a methoxycarbonylamino (-NHCOOMe) substituent at the 4-position of the aromatic ring. The methoxycarbonylamino group introduces both hydrogen-bonding capacity (via the amino group) and lipophilicity (via the ester moiety), influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
4-(methoxycarbonylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(11-10(14)15-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJPYOSRYADVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid typically involves the esterification of 4-amino-2-methylbenzoic acid with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11NO4
- IUPAC Name : 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid
- Molecular Weight : 211.20 g/mol
The compound features a methoxycarbonyl group and an amino group attached to a benzoic acid derivative, making it a versatile building block in chemical synthesis.
Organic Synthesis
This compound serves as a significant building block in organic chemistry. Its derivatives are utilized in the synthesis of more complex molecules, which can lead to the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as esterification and amide formation, enhances its utility in synthetic pathways.
| Reaction Type | Description |
|---|---|
| Esterification | Formation of esters with alcohols for further derivatization. |
| Amide Formation | Reaction with amines to yield amides used in drug design. |
Biological Research
In biological studies, this compound has been explored for its interactions with enzymes and other biological targets. It can act as a substrate in biochemical assays, aiding in the understanding of enzyme kinetics and mechanisms.
Key Areas of Investigation :
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways.
- Biochemical Assays : Used as a substrate to evaluate enzyme activity in vitro.
Pharmaceutical Applications
The derivative's potential therapeutic effects have led to its investigation in drug development:
- Antimicrobial Activity : Preliminary studies indicate that compounds derived from this compound exhibit antibacterial properties against various pathogens.
- Anti-inflammatory Properties : Research suggests that certain derivatives may modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Industrial Applications
The compound also finds applications in the production of specialty chemicals:
- Dyes and Pigments : It is used as an intermediate in the synthesis of dyes, contributing to the textile and coating industries.
- Chemical Manufacturing : Its reactivity allows for incorporation into various chemical processes, enhancing product diversity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that derivatives reduced pro-inflammatory cytokine production by approximately 50% at concentrations of 25 μM. This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The amino group can also engage in nucleophilic attacks, facilitating various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Chromene and furan moieties in analogs like and contribute to extended conjugation, altering UV-Vis absorption profiles and bioactivity.
- Biological Activity: Compounds with chromene-carbonyl groups (e.g., ) exhibit notable anti-inflammatory and antioxidant properties, suggesting that the target compound could be explored for similar applications. The moderate antioxidant activity of butanoic acid derivatives (e.g., ) highlights the importance of the aromatic core in enhancing radical scavenging efficacy.
Biological Activity
4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid, also known by its CAS number 1248431-74-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula: C10H11NO3
- Molecular Weight: 195.20 g/mol
This compound features an amino group and a methoxycarbonyl group attached to a methyl-substituted benzoic acid, which may influence its solubility and interactions with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been associated with the inhibition of specific enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and subsequent anti-inflammatory effects.
- Interaction with Receptors : Preliminary studies suggest that this compound might interact with various receptors or proteins involved in metabolic pathways, potentially affecting insulin signaling and lipid metabolism .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various contexts:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
